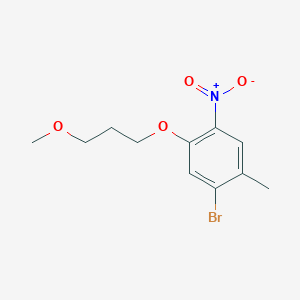

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene

Description

Properties

Molecular Formula |

C11H14BrNO4 |

|---|---|

Molecular Weight |

304.14 g/mol |

IUPAC Name |

1-bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene |

InChI |

InChI=1S/C11H14BrNO4/c1-8-6-10(13(14)15)11(7-9(8)12)17-5-3-4-16-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

CMRLPDRPOCTNPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OCCCOC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis often begins from 2-methyl-4-nitrophenol or 2-methyl-4-nitroaniline derivatives, which provide the methyl and nitro substituents already installed. The phenol functionality allows for ether formation at the 5-position.

Bromination

Selective bromination at the 1-position (para to the methyl group and ortho to the nitro group) is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- Solvents: Acetic acid or chloroform are commonly used.

- Temperature: Usually maintained at 0–25 °C to avoid over-bromination or side reactions.

- Reaction time: 1–3 hours depending on reagent concentration.

Etherification (Introduction of 3-Methoxypropoxy Group)

The key step is the etherification of the phenolic hydroxyl group at the 5-position with 3-methoxy-1-propanol or its activated derivative (e.g., 3-methoxypropyl bromide or tosylate).

- Base: Potassium carbonate or sodium hydride is used to deprotonate the phenol.

- Solvent: Dimethylformamide (DMF) or acetone.

- Temperature: 50–80 °C.

- Reaction time: 12–24 hours to ensure complete substitution.

Detailed Example Procedure

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methyl-4-nitrophenol, Br2, AcOH, 0–25 °C, 2 h | Bromination at 1-position | 85–90 | Controlled addition of Br2 |

| 2 | K2CO3, 3-methoxypropyl bromide, DMF, 60 °C, 18 h | Etherification at 5-position | 75–80 | Anhydrous conditions preferred |

| 3 | Purification by recrystallization or chromatography | Isolation of pure product | — | Confirmed by NMR, MS, and HPLC |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution pattern and integrity of functional groups.

- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.

- Melting Point: Consistent with literature values for the compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include bromine, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene exerts its effects involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Substituent Variations in Alkoxy Groups

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene ()

- Substituents: Alkoxy group: Isopropoxy (-OCH(CH₃)₂) at position 4. Molecular formula: C₁₀H₁₂BrNO₃. Molecular weight: 274.11 g/mol.

- Key Differences :

- The shorter, branched isopropoxy group reduces steric hindrance compared to the linear 3-methoxypropoxy chain in the target compound.

- Lower molecular weight (274.11 vs. ~300 g/mol for the target) may correlate with higher volatility.

4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene ()

- Substituents :

- Methoxy (-OCH₃) at position 1 and 3-methoxypropoxy at position 2.

- Lacks nitro and methyl groups.

- Implications :

Halogen and Nitro Group Positional Isomers

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene ()

- Substituents: Fluorine (F) at position 5, methoxy (-OCH₃) at position 2, nitro at position 3. Molecular formula: C₇H₅BrFNO₃. Molecular weight: 250.02 g/mol.

- Key Differences: Fluorine’s electronegativity increases polarity compared to alkoxy groups.

1-Bromo-3-methoxy-5-nitrobenzene ()

- Substituents :

- Methoxy at position 3, nitro at position 5.

- Molecular weight: ~262 g/mol (estimated).

- Implications: Symmetrical substitution pattern (1-Br, 3-OCH₃, 5-NO₂) may lead to distinct crystallographic packing behavior .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene?

- Methodology : The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

- Etherification : Introducing the 3-methoxypropoxy group via nucleophilic substitution using 3-methoxypropanol under basic conditions (e.g., K₂CO₃ in acetone) .

- Nitration : The nitro group is added using a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.

- Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the ortho position relative to the methyl group .

- Critical Parameters : Reaction order (etherification before nitration/bromination minimizes side reactions) and temperature control during nitration.

Q. How is the compound characterized spectroscopically?

- Analytical Workflow :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 2.3 (s, CH₃), δ 3.4–3.7 (OCH₂CH₂O), δ 4.1 (OCH₃) | Confirms substituent positions |

| IR | 1520 cm⁻¹ (NO₂ asymmetric stretch), 1250 cm⁻¹ (C-O-C) | Validates nitro and ether groups |

| MS | m/z 290 (M⁺) | Molecular ion confirmation |

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in substitution reactions?

- Mechanistic Insight : The nitro group is a meta-directing, electron-withdrawing group. In nucleophilic aromatic substitution (SNAr), it activates the benzene ring at positions para to itself, but steric hindrance from the 3-methoxypropoxy group may redirect reactivity. For example:

- Amination : Using NH₃/NaNH₂ in THF at 100°C substitutes the bromine atom, yielding 5-(3-methoxypropoxy)-2-methyl-4-nitroaniline .

Q. What challenges arise in crystallographic refinement of this compound?

- Crystallographic Analysis :

- Data Collection : High-resolution (<1.0 Å) data are preferred to resolve overlapping electron densities caused by flexible 3-methoxypropoxy chains.

- Refinement Tools : SHELXL (for small-molecule refinement) and OLEX2 for modeling disorder in the methoxypropoxy group .

- Common Artifacts : False positives in hydrogen bonding due to nitro group polarization; validate using Hirshfeld surface analysis .

Q. How can computational modeling predict biological activity?

- Strategy :

- Docking Studies : Use the nitro group as a hydrogen-bond acceptor to target enzymes (e.g., nitroreductases).

- ADMET Prediction : LogP calculations (e.g., 2.8 via ChemAxon) suggest moderate blood-brain barrier permeability, but the bromine atom may increase toxicity .

Data Contradiction Resolution

Q. Discrepancies in reported melting points: How to validate purity?

- Resolution Workflow :

DSC/TGA : Differentiate melting points (mp) from decomposition temperatures.

HPLC-PDA : Check for impurities >0.1% (e.g., residual bromination byproducts).

Cross-Validate : Compare with PubChem datasets (mp range: 85–88°C) .

Reaction Optimization

Improving yield in methoxypropoxy group installation

- Optimized Protocol :

- Solvent : DMF > acetone for higher solubility of alkoxide intermediates.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates (yield increases from 65% to 82%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.